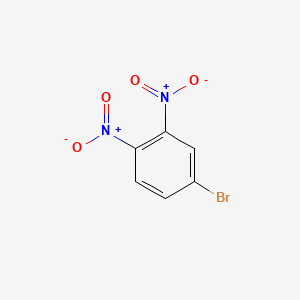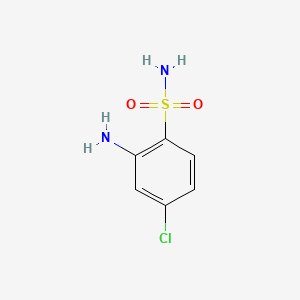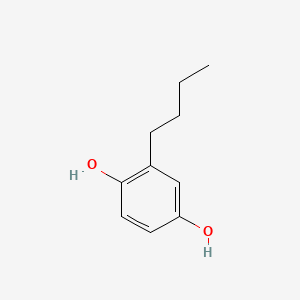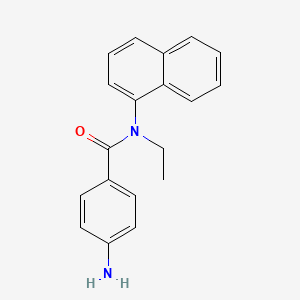
4-Brom-1,2-dinitrobenzol
Übersicht
Beschreibung
4-Bromo-1,2-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and two nitro groups at the 1 and 2 positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2-dinitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Biochemistry: As a substrate in enzyme assays, particularly for glutathione S-transferase (GST) activity.
Pharmaceuticals: In the development of potential drug candidates through structure-activity relationship (SAR) studies.
Material Science: In the preparation of functional materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
4-Bromo-1,2-dinitrobenzene, a derivative of benzene, primarily targets aromatic compounds . It is known to interact with these compounds in a process called electrophilic aromatic substitution .
Mode of Action
The mode of action of 4-Bromo-1,2-dinitrobenzene involves a two-step mechanism known as electrophilic aromatic substitution . In the first step, the electrophile (in this case, the bromine cation) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-1,2-dinitrobenzene are those involving aromatic compounds. The compound’s ability to undergo electrophilic aromatic substitution allows it to interact with these pathways, potentially altering their function . .
Pharmacokinetics
Given its molecular weight of 247003 , it is likely that the compound has some degree of bioavailability
Result of Action
The result of 4-Bromo-1,2-dinitrobenzene’s action is the formation of a substituted benzene ring . This can have various molecular and cellular effects, depending on the specific context. For example, it has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene . It has also been used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .
Action Environment
The action of 4-Bromo-1,2-dinitrobenzene can be influenced by various environmental factors. For instance, its reactivity towards reducing agents such as Sn/HCl and H2/Pd can lead to the formation of 2,4-diaminobromobenzene . Additionally, its solubility in water and methanol can affect its distribution and availability in different environments.
Biochemische Analyse
Biochemical Properties
4-Bromo-1,2-dinitrobenzene plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. It is known to interact with glutathione S-transferase (GST), an enzyme involved in detoxification processes. The interaction between 4-Bromo-1,2-dinitrobenzene and GST leads to the formation of a glutathione conjugate, which is crucial for the detoxification of harmful substances in the body . Additionally, 4-Bromo-1,2-dinitrobenzene can act as a substrate in various biochemical assays, helping researchers understand enzyme kinetics and protein functions.
Cellular Effects
The effects of 4-Bromo-1,2-dinitrobenzene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Bromo-1,2-dinitrobenzene can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound also affects the expression of genes involved in detoxification and antioxidant defense, thereby modulating cellular responses to environmental stressors . Furthermore, 4-Bromo-1,2-dinitrobenzene can alter cellular metabolism by interacting with key metabolic enzymes, impacting energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Bromo-1,2-dinitrobenzene exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, the binding of 4-Bromo-1,2-dinitrobenzene to GST results in the formation of a covalent bond, leading to enzyme inhibition . This interaction is essential for understanding the detoxification mechanisms and the role of GST in cellular defense. Additionally, 4-Bromo-1,2-dinitrobenzene can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional regulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1,2-dinitrobenzene can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The long-term effects of 4-Bromo-1,2-dinitrobenzene on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to cumulative cellular damage, affecting cell viability and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-1,2-dinitrobenzene vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of 4-Bromo-1,2-dinitrobenzene can cause oxidative stress, cellular damage, and even cell death . It is essential to determine the threshold effects and safe dosage levels to minimize adverse effects in experimental settings.
Metabolic Pathways
4-Bromo-1,2-dinitrobenzene is involved in various metabolic pathways, particularly those related to detoxification and antioxidant defense. It interacts with enzymes such as GST, which catalyzes the conjugation of 4-Bromo-1,2-dinitrobenzene with glutathione, leading to the formation of a detoxified product . This interaction is crucial for maintaining cellular homeostasis and protecting cells from oxidative damage. Additionally, 4-Bromo-1,2-dinitrobenzene can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, 4-Bromo-1,2-dinitrobenzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 4-Bromo-1,2-dinitrobenzene within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Bromo-1,2-dinitrobenzene plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of bromine and nitro groups in 4-Bromo-1,2-dinitrobenzene can influence its localization within the cell, affecting its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of 4-Bromo-1,2-dinitrobenzene is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-dinitrobenzene can be synthesized through the nitration of 4-bromonitrobenzene. The process involves the following steps:
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure 4-Bromo-1,2-dinitrobenzene.
Industrial Production Methods: Industrial production of 4-Bromo-1,2-dinitrobenzene typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems for better control and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1,2-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under suitable conditions.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions at the positions ortho and para to the nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as 4-amino-1,2-dinitrobenzene.
Reduction: 4-Bromo-1,2-diaminobenzene.
Electrophilic Aromatic Substitution: Further substituted nitrobenzene derivatives.
Vergleich Mit ähnlichen Verbindungen
1,2-Dinitrobenzene: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.
1,4-Dinitrobenzene: Has nitro groups at the 1 and 4 positions, leading to different reactivity and applications.
2,4-Dinitrobenzene: Similar to 4-Bromo-1,2-dinitrobenzene but with nitro groups at the 2 and 4 positions, affecting its chemical behavior.
Uniqueness: 4-Bromo-1,2-dinitrobenzene is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-bromo-1,2-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZZFQZGVFMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209857 | |
| Record name | NSC 10252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-38-8 | |
| Record name | 4-Bromo-1,2-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 10252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 10252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dinitrobromobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BN4PBM7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















